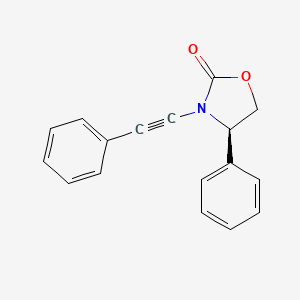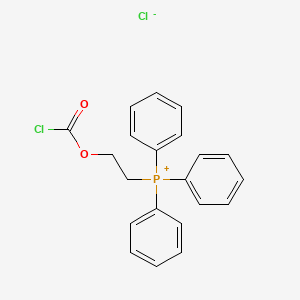
Fluorescent Red Mega 520 NHS-ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Red Mega 520 NHS-ester: is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stokes shift between excitation and emission maxima, making it well-suited for excitation by argon lasers or other short-wavelength excitation light . This compound is particularly useful in applications such as DNA sequencing and fluorescence in situ hybridization (FISH) microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare a stock solution of Fluorescent Red Mega 520 NHS-ester, dissolve 1 mg of the compound in 50 μl of absolute, amine-free dimethylformamide (DMF), resulting in a final concentration of approximately 40 nmol/μl . The desired amount of protein is dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise to the protein solution under stirring . The mixture is incubated for one hour at room temperature, and the obtained protein conjugate is separated from unreacted free dye using a Sephadex column .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the dye followed by its purification and formulation into a stable product suitable for various applications. The specific details of the industrial production process are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions: Fluorescent Red Mega 520 NHS-ester primarily undergoes amine conjugation reactions. The NHS-ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, bicarbonate buffer (pH 9.0, 50 mM), dimethylformamide (DMF)
Conditions: Room temperature, stirring, incubation for one hour
Major Products: The major product formed from these reactions is the amine-conjugated fluorescent biolabel, which can be used for covalent coupling to proteins and other biomolecules containing primary amino groups .
Scientific Research Applications
Fluorescent Red Mega 520 NHS-ester has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a fluorescent label in various chemical assays and experiments.
Medicine: Utilized in diagnostic assays and imaging techniques to label and track specific biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of Fluorescent Red Mega 520 NHS-ester involves the formation of stable amide bonds with primary amines in proteins and other biomolecules. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength, resulting in a large Stokes shift . This direct conversion of excitation light into emission without using a Förster resonance energy transfer (FRET) mechanism allows for a variety of applications .
Comparison with Similar Compounds
Fluorescent Red Mega 520 NHS-ester can be compared with other similar compounds, such as:
Fluorescein: A widely used fluorescent dye with a shorter Stokes shift and different excitation/emission wavelengths.
Rhodamine: Another common fluorescent dye with distinct spectral properties.
Alexa Fluor dyes: A series of fluorescent dyes with varying excitation and emission wavelengths, used in similar applications.
Uniqueness: this compound is unique due to its extremely large Stokes shift, making it particularly well-suited for multicolor techniques and applications requiring short-wavelength excitation light .
Properties
Molecular Formula |
C30H33N3O9S |
|---|---|
Molecular Weight |
611.7 g/mol |
IUPAC Name |
4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]pyridin-1-ium-3-sulfonate |
InChI |
InChI=1S/C30H33N3O9S/c1-3-32(4-2)24-12-11-22-18-23(30(37)41-25(22)19-24)10-9-21-15-17-31(20-26(21)43(38,39)40)16-7-5-6-8-29(36)42-33-27(34)13-14-28(33)35/h9-12,15,17-20H,3-8,13-14,16H2,1-2H3 |
InChI Key |
MBVYUWVQIQRLNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)ON4C(=O)CCC4=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-methoxy-4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12057240.png)
![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
